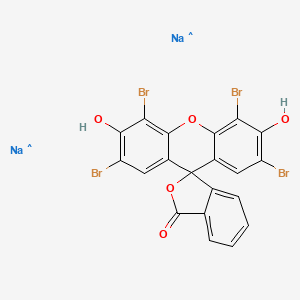
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, also known as beta-elemene, is a naturally occurring sesquiterpene found in various plants. It has garnered significant attention due to its potential therapeutic properties, particularly in oncology. The compound’s molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants like Curcuma wenyujin . The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted cyclohexanes .
Applications De Recherche Scientifique
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Industry: The compound is used in the formulation of various pharmaceuticals and as a natural pesticide.
Mécanisme D'action
The mechanism by which 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to cell death.
Inhibition of Tumor Growth: It inhibits the proliferation of tumor cells by interfering with cell cycle progression and promoting cell differentiation.
Immune Modulation: The compound enhances the immune response, aiding in the body’s defense against cancer.
Comparaison Avec Des Composés Similaires
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Alpha-elemene: Another sesquiterpene with similar anti-cancer properties but different structural configuration.
Gamma-elemene: A structural isomer with distinct biological activities.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a promising candidate for multi-targeted cancer therapy .
Propriétés
Numéro CAS |
678980-82-0 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-ethenyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C14H22/c1-6-12-7-8-13(10(2)3)9-14(12)11(4)5/h6,12-14H,1-2,4,7-9H2,3,5H3 |
Clé InChI |
JRNAIHKYDFDUIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(C(C1)C(=C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
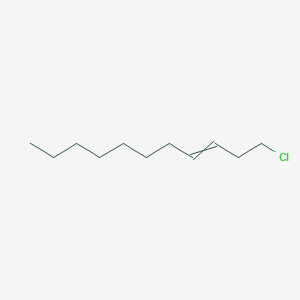
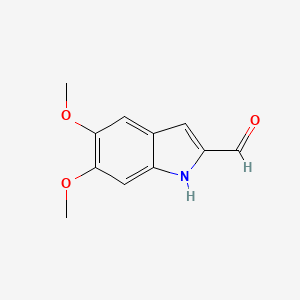

![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)

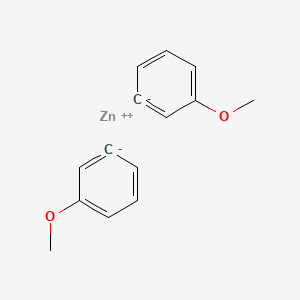

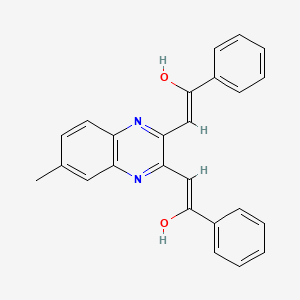
![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)


